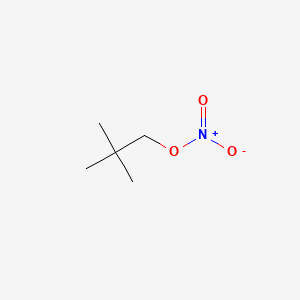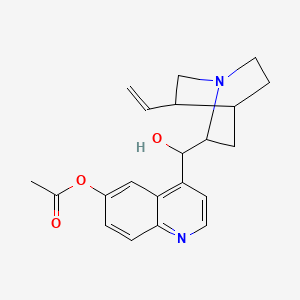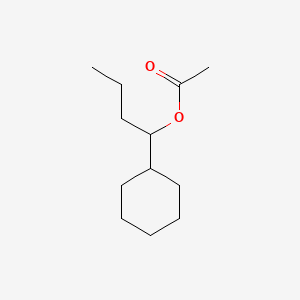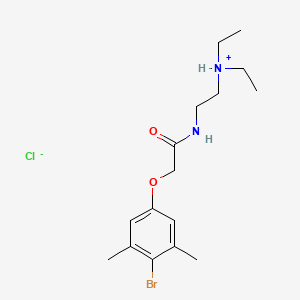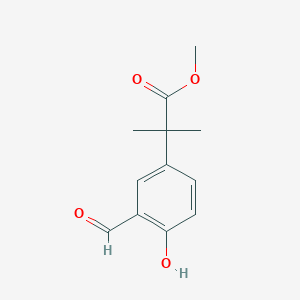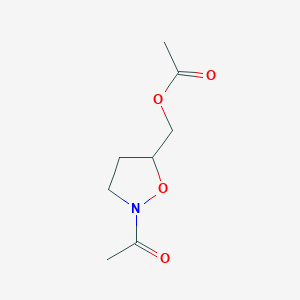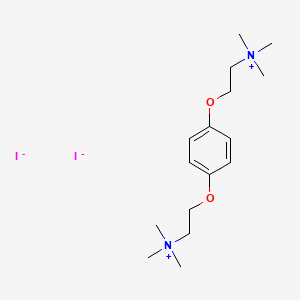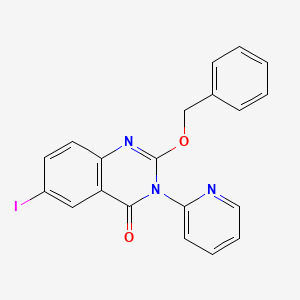
4(3H)-Quinazolinone, 6-iodo-2-(phenylmethoxy)-3-(2-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(3H)-Quinazolinone, 6-iodo-2-(phenylmethoxy)-3-(2-pyridinyl)- is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 6-iodo-2-(phenylmethoxy)-3-(2-pyridinyl)- typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Iodination: Introduction of the iodine atom at the 6th position can be done using iodine or iodinating agents under controlled conditions.
Substitution with Phenylmethoxy and Pyridinyl Groups: These groups can be introduced through nucleophilic substitution reactions using appropriate phenylmethoxy and pyridinyl derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenylmethoxy group.
Reduction: Reduction reactions might target the quinazolinone core or the pyridinyl group.
Substitution: Various substitution reactions can occur, especially at the iodine position.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various substituents at the iodine position.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action would depend on the specific biological activity being studied. Generally, compounds like this might interact with specific enzymes or receptors in the body, leading to a biological response. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
4(3H)-Quinazolinone: The parent compound, known for its diverse biological activities.
6-Iodo-4(3H)-Quinazolinone: A simpler iodinated derivative.
2-(Phenylmethoxy)-4(3H)-Quinazolinone: A derivative with only the phenylmethoxy group.
Uniqueness
4(3H)-Quinazolinone, 6-iodo-2-(phenylmethoxy)-3-(2-pyridinyl)- is unique due to the combination of substituents, which may confer specific biological activities or chemical reactivity not seen in simpler derivatives.
Propriétés
Numéro CAS |
85178-76-3 |
|---|---|
Formule moléculaire |
C20H14IN3O2 |
Poids moléculaire |
455.2 g/mol |
Nom IUPAC |
6-iodo-2-phenylmethoxy-3-pyridin-2-ylquinazolin-4-one |
InChI |
InChI=1S/C20H14IN3O2/c21-15-9-10-17-16(12-15)19(25)24(18-8-4-5-11-22-18)20(23-17)26-13-14-6-2-1-3-7-14/h1-12H,13H2 |
Clé InChI |
JAHHEVSDWGYXPC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=NC3=C(C=C(C=C3)I)C(=O)N2C4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 2,3,4,5-tetrachloro-6-[(2-methyl-1H-imidazol-1-yl)carbonyl]-](/img/structure/B13776467.png)
![N-{4-[(2-Butoxy-5-octylphenyl)sulfanyl]-1-(2,5-dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl}-2,2-dimethylpropanamide](/img/structure/B13776471.png)

